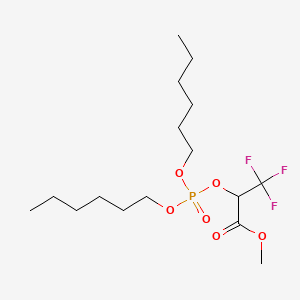
3,3,3-Trifluorolactic acid methyl ester dihexyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluorolactic acid methyl ester dihexyl phosphate is a fluorinated organic compound with significant applications in various scientific fields. It is known for its unique chemical properties, which make it valuable in synthetic chemistry, pharmaceuticals, and industrial processes. The presence of trifluoromethyl groups imparts distinct reactivity and stability characteristics to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluorolactic acid methyl ester dihexyl phosphate typically involves the esterification of 3,3,3-trifluorolactic acid with methanol, followed by phosphorylation with dihexyl phosphate. The reaction conditions often include:
Esterification: The reaction between 3,3,3-trifluorolactic acid and methanol is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Phosphorylation: The esterified product is then reacted with dihexyl phosphate in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the desired phosphate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors with efficient mixing and temperature control.
Continuous Phosphorylation: Continuous flow reactors are often employed for the phosphorylation step to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trifluorolactic acid methyl ester dihexyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under mild to moderate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or phosphates.
Aplicaciones Científicas De Investigación
3,3,3-Trifluorolactic acid methyl ester dihexyl phosphate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those requiring fluorinated groups for enhanced stability or reactivity.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trifluorolactic acid methyl ester dihexyl phosphate involves its interaction with molecular targets through its ester and phosphate groups. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins or membranes. The phosphate group can participate in phosphorylation or dephosphorylation reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,3-Trifluorolactic acid methyl ester diethyl phosphate
- 3,3,3-Trifluorolactic acid methyl ester dipentyl phosphate
Comparison
Compared to its analogs, 3,3,3-Trifluorolactic acid methyl ester dihexyl phosphate offers unique properties due to the longer hexyl chains, which can influence its solubility, reactivity, and interaction with biological targets. The hexyl groups provide increased hydrophobicity, potentially enhancing its application in lipid environments or hydrophobic interactions.
Propiedades
Número CAS |
108682-55-9 |
|---|---|
Fórmula molecular |
C16H30F3O6P |
Peso molecular |
406.37 g/mol |
Nombre IUPAC |
methyl 2-dihexoxyphosphoryloxy-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C16H30F3O6P/c1-4-6-8-10-12-23-26(21,24-13-11-9-7-5-2)25-14(15(20)22-3)16(17,18)19/h14H,4-13H2,1-3H3 |
Clave InChI |
VULSCMWMOQMCEZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOP(=O)(OCCCCCC)OC(C(=O)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



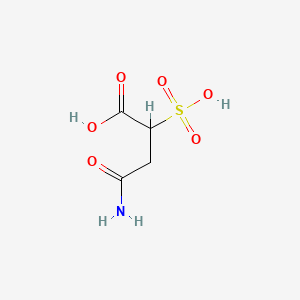





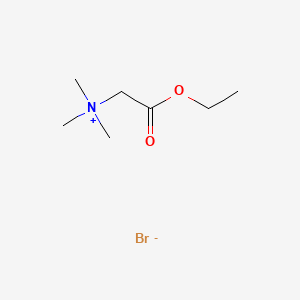

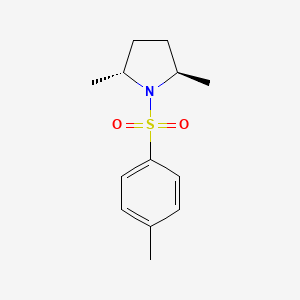

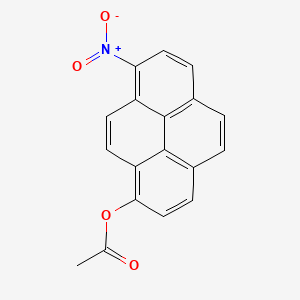
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)

